molecular formula C18H17N3O2S B4050270 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropanamide

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropanamide

Cat. No.: B4050270
M. Wt: 339.4 g/mol
InChI Key: OSHSEKOUOFWZHX-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropanamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10414797 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives, including structures related to N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropanamide, for their antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, showing appreciable activity at certain concentrations. This suggests potential applications in developing new antimicrobial agents (Chandrakantha et al., 2014).

Cancer Research

Compounds with the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their anticancer properties. Some derivatives have shown significant activity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy. This includes research into compounds that inhibit cancer cell growth and possess good druggability properties (Liu et al., 2022; Gomha et al., 2017).

Photodynamic Therapy for Cancer

Derivatives of 1,3,4-thiadiazole have been investigated for their photophysical and photochemical properties, making them useful for photodynamic therapy applications. Their fluorescence properties and high singlet oxygen quantum yield indicate their potential as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Nematocidal Activities

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some compounds have shown promising results against Bursaphelenchus xylophilus, suggesting potential applications in agricultural pest control (Liu et al., 2022).

Anticancer and Antiproliferative Activity

Several studies have focused on synthesizing and evaluating the anticancer and antiproliferative activities of 1,3,4-thiadiazole derivatives. These compounds have shown promising results against different human cancer lines, highlighting their potential in developing new anticancer drugs (Matysiak et al., 2006; Havrylyuk et al., 2013).

Corrosion Inhibition

Thiadiazole derivatives have been synthesized and studied as corrosion inhibitors for metals in acidic environments. Their inhibition efficiency suggests potential applications in industrial corrosion protection (Tang et al., 2009).

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12(13-6-4-3-5-7-13)16(22)19-18-21-20-17(24-18)14-8-10-15(23-2)11-9-14/h3-12H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHSEKOUOFWZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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